5-Fluoro-4-methyl-2-nitro-3-pyridinol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methyl-2-nitro-3-pyridinol typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature . Another method involves the use of complex aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) to achieve fluorination .
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often employs large-scale fluorination techniques using specialized fluorinating agents and reactors designed to handle high temperatures and pressures . The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methyl-2-nitro-3-pyridinol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-Fluoro-4-methyl-2-amino-3-pyridinol, while substitution reactions can produce various fluorinated derivatives .
Scientific Research Applications
5-Fluoro-4-methyl-2-nitro-3-pyridinol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methyl-2-nitro-3-pyridinol involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to various biological targets. This can lead to the modulation of enzymatic activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-nitropyridine
- 4-Fluoro-2-nitropyridine
- 5-Fluoro-2-methyl-3-nitropyridine
Uniqueness
5-Fluoro-4-methyl-2-nitro-3-pyridinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H5FN2O3 |
---|---|
Molecular Weight |
172.11 g/mol |
IUPAC Name |
5-fluoro-4-methyl-2-nitropyridin-3-ol |
InChI |
InChI=1S/C6H5FN2O3/c1-3-4(7)2-8-6(5(3)10)9(11)12/h2,10H,1H3 |
InChI Key |
OHRXZGARZUNFQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1F)[N+](=O)[O-])O |
Origin of Product |
United States |
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